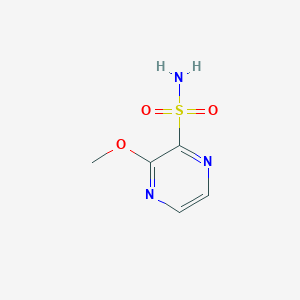

3-Methoxypyrazine-2-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methoxypyrazine-2-sulfonamide is a useful research compound. Its molecular formula is C5H7N3O3S and its molecular weight is 189.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including 3-methoxypyrazine-2-sulfonamide, in cancer therapy. For instance, novel sulfonamide-triazole-glycoside hybrids have shown promising cytotoxic effects against human cancer cell lines such as HepG-2 and MCF-7. These compounds exhibited IC50 values ranging from 8.39 to 21.15 μM, demonstrating their effectiveness compared to established chemotherapeutics like doxorubicin .

Mechanism of Action

The mechanism underlying the anticancer activity of these compounds often involves inhibition of key signaling pathways, such as the PI3K/AKT/mTOR pathway. For example, a derivative identified as 22c was shown to block AKT phosphorylation and induce apoptosis in HCT-116 cells . This highlights the relevance of this compound in developing targeted cancer therapies.

Organic Synthesis Applications

Versatile Intermediate

this compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical transformations, including substitution reactions where the sulfonyl group can be replaced by nucleophiles like amines or alcohols to form new sulfonamides or sulfonate esters.

Synthesis of Bioactive Molecules

It is particularly valuable in synthesizing biologically active molecules. The compound's unique structural features allow for modifications that enhance the pharmacological properties of synthesized drugs.

Chemical Biology Applications

Protein-Ligand Interaction Studies

In chemical biology, this compound is utilized to study protein-ligand interactions. Its ability to form covalent bonds with nucleophilic residues in proteins makes it a useful tool for developing chemical probes that can inhibit enzyme activity.

Materials Science Applications

Advanced Material Design

The compound's structural characteristics contribute to its application in materials science, particularly in designing advanced materials with specific properties. Research indicates that its unique features facilitate the development of materials that can be tailored for particular applications.

Data Table: Summary of Applications

Case Studies

-

Study on Anticancer Efficacy

A recent investigation into sulfonamide-triazole-glycoside hybrids demonstrated significant cytotoxicity against multiple cancer cell lines. The study emphasized the role of structural modifications in enhancing therapeutic efficacy and provided insights into potential mechanisms involving key signaling pathways . -

Organic Synthesis Research

Research highlighted the utility of this compound as an intermediate in synthesizing complex organic molecules. The ability to substitute functional groups allows for diverse applications in drug development and material sciences. -

Chemical Probing Studies

Investigations into protein-ligand interactions revealed that compounds like this compound could effectively inhibit enzyme activity through covalent modification, showcasing its potential as a chemical probe in biological systems.

化学反应分析

Reactivity in Cross-Coupling Reactions

The electron-deficient pyrazine ring participates in transition metal-catalyzed cross-coupling reactions. The methoxy group at position 3 directs regioselectivity during coupling:

-

Suzuki-Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields 5-aryl derivatives. The methoxy group enhances ortho-substitution due to coordination with palladium .

-

Buchwald-Hartwig Amination : Selective amination at position 5 occurs under Pd₂(dba)₃/Xantphos catalysis .

Example Reaction :

text3-Methoxypyrazine-2-sulfonamide + PhB(OH)₂ → 5-Phenyl-3-methoxypyrazine-2-sulfonamide Yield: 72% (Pd(OAc)₂, SPhos, K₂CO₃, DMF, 80°C)[5]

Sulfonamide Group Reactivity

-

Alkylation : Treatment with alkyl halides (e.g., MeI) in the presence of KOH forms N-alkylated derivatives .

-

Acid-Catalyzed Hydrolysis : Prolonged exposure to HCl (6M) cleaves the sulfonamide bond, yielding 3-methoxypyrazine-2-amine and sulfuric acid .

Methoxy Group Reactivity

-

Demethylation : Reaction with BBr₃ in CH₂Cl₂ removes the methoxy group, producing 3-hydroxypyrazine-2-sulfonamide .

Stability Data :

| Condition | Stability Outcome | Source |

|---|---|---|

| pH 2–7 (aqueous, 25°C) | Stable for >48 hours | |

| pH >10 | Partial hydrolysis of sulfonamide |

Biological Interactions

-

Enzyme Inhibition : Analogous sulfonamide-pyrazines exhibit inhibitory activity against carbonic anhydrase isoforms due to zinc-binding motifs .

-

Antimicrobial Activity : Derivatives show moderate activity against Gram-positive bacteria (MIC = 8–32 µg/mL) .

Comparative Reactivity Table

Challenges and Limitations

属性

分子式 |

C5H7N3O3S |

|---|---|

分子量 |

189.2 g/mol |

IUPAC 名称 |

3-methoxypyrazine-2-sulfonamide |

InChI |

InChI=1S/C5H7N3O3S/c1-11-4-5(12(6,9)10)8-3-2-7-4/h2-3H,1H3,(H2,6,9,10) |

InChI 键 |

PDKBUMPZEFGXGF-UHFFFAOYSA-N |

SMILES |

COC1=NC=CN=C1S(=O)(=O)N |

规范 SMILES |

COC1=NC=CN=C1S(=O)(=O)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。